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molecular formula C6H6ClNOS B1356091 dimethyl-1,3-thiazole-5-carbonyl chloride CAS No. 119778-43-7

dimethyl-1,3-thiazole-5-carbonyl chloride

Cat. No. B1356091
M. Wt: 175.64 g/mol
InChI Key: JTOMQXXKQNNQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05136042

Procedure details

15.7 g (0.1 mole) of 2,4-dimethylthiazole-5-carboxylic acid were suspended in 300 ml of ethyl ether and 8 g (0.1 mole) of pyridine, followed by the dropwise addition of 12 g (0.1 mole) of thionyl chloride at -3° C. for 45 minutes. After completion of the reaction, filtration and concentrating were conducted to obtain 7.2 g pf 2.4-dimethylthiazole-5-carboxylic acid chloride. Its purity and yield were 85% and 35%, respectively.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]([C:8]([OH:10])=O)=[C:5]([CH3:7])[N:6]=1.N1C=CC=CC=1.S(Cl)([Cl:19])=O>C(OCC)C>[CH3:1][C:2]1[S:3][C:4]([C:8]([Cl:19])=[O:10])=[C:5]([CH3:7])[N:6]=1

Inputs

Step One
Name
Quantity
15.7 g
Type
reactant
Smiles
CC=1SC(=C(N1)C)C(=O)O
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
12 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction, filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentrating

Outcomes

Product
Name
Type
product
Smiles
CC=1SC(=C(N1)C)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: CALCULATEDPERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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